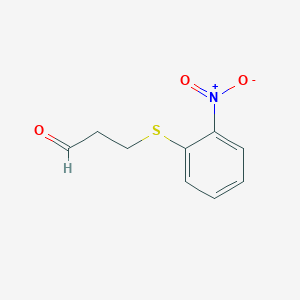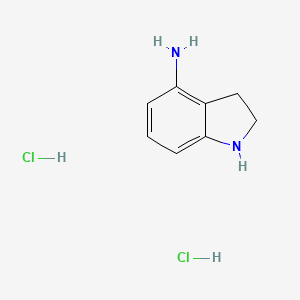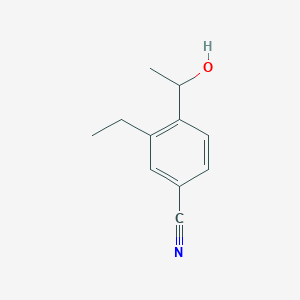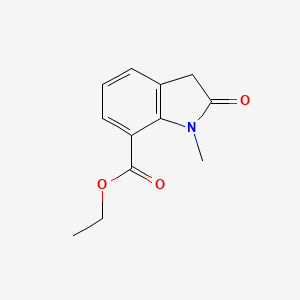
Ethyl 1-methyl-2-oxoindoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of Ethyl 1-methyl-2-oxoindoline-7-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl 1-methyl-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols to form amide or thioester derivatives.
Scientific Research Applications
Ethyl 1-methyl-2-oxoindoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of new drugs and materials.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties. It is used in the study of cell biology and the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. It also interferes with microbial cell wall synthesis, making it effective against various pathogens .
Comparison with Similar Compounds
Ethyl 1-methyl-2-oxoindoline-7-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2-oxoindoline-7-carboxylate: Lacks the methyl group at the 1-position.
Ethyl 1-methyl-2-oxoindoline-6-carboxylate: The carboxylate group is positioned differently on the indole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 1-methyl-2-oxo-3H-indole-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)9-6-4-5-8-7-10(14)13(2)11(8)9/h4-6H,3,7H2,1-2H3 |
InChI Key |
LCYJVOTVYUCWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N(C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


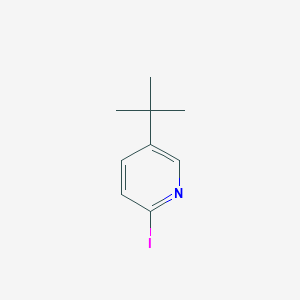
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
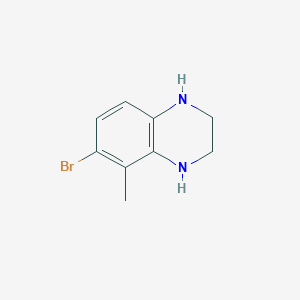
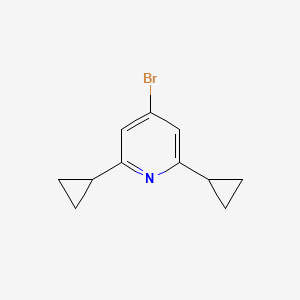
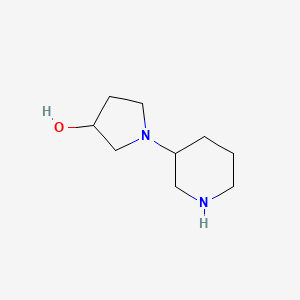
![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
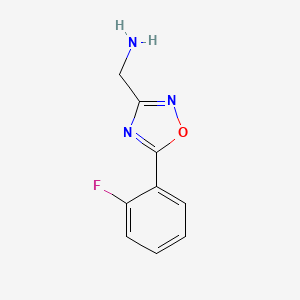
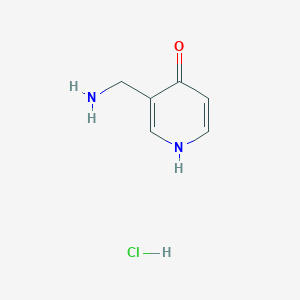
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)
